

Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sarcosyl-L-phenylalanine

Cat. No.: B15076361

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Spectroscopic Profile of Sarcosyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Sarcosyl-L-phenylalanine**. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines standardized experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this N-methylated amino acid derivative.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Sarcosyl-L-phenylalanine**, the following data tables are based on the known spectroscopic features of its constituent moieties: sarcosine and L-phenylalanine. These predictions provide a baseline for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **Sarcosyl-L-phenylalanine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	7.20 - 7.40	Multiplet	Protons on the phenyl ring of the phenylalanine moiety.
α -H (Phe)	~4.5 - 4.7	Doublet of Doublets	Alpha-proton of the phenylalanine residue, coupled to the adjacent NH and CH ₂ protons.
β -CH ₂ (Phe)	~3.0 - 3.3	Multiplet	Beta-protons of the phenylalanine residue, diastereotopic.
N-CH ₂ (Sar)	~3.5 - 3.7	Singlet	Protons of the methylene group in the sarcosine moiety.
N-CH ₃ (Sar)	~2.7 - 2.9	Singlet	Protons of the N-methyl group in the sarcosine moiety.
NH (Amide)	~8.0 - 8.5	Doublet	Amide proton, coupling with the α -H of phenylalanine. Position can be solvent and concentration dependent.
COOH	>10	Broad Singlet	Carboxylic acid proton, may be broad and exchangeable with solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Sarcosyl-L-phenylalanine**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Amide)	170 - 175	
C=O (Carboxyl)	175 - 180	
Aromatic C (Quaternary)	135 - 140	
Aromatic C-H	125 - 130	
α -C (Phe)	55 - 60	
β -C (Phe)	35 - 40	
N-CH ₂ (Sar)	50 - 55	
N-CH ₃ (Sar)	35 - 40	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **Sarcosyl-L-phenylalanine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	
N-H (Amide)	3250 - 3350	Medium	
C-H (Aromatic)	3000 - 3100	Medium	
C-H (Aliphatic)	2850 - 3000	Medium	
C=O (Carboxylic Acid)	1700 - 1730	Strong	
C=O (Amide I)	1630 - 1680	Strong	
N-H bend (Amide II)	1510 - 1570	Medium	
C=C (Aromatic)	1450 - 1600	Medium-Weak	

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **Sarcosyl-L-phenylalanine**

Ion	Formula	Predicted m/z	Notes
[M+H] ⁺	C ₁₂ H ₁₇ N ₂ O ₃ ⁺	237.1234	Protonated molecular ion.
[M+Na] ⁺	C ₁₂ H ₁₆ N ₂ O ₃ Na ⁺	259.1053	Sodiated adduct.
[M-H] ⁻	C ₁₂ H ₁₅ N ₂ O ₃ ⁻	235.1088	Deprotonated molecular ion.
Fragment	C ₉ H ₁₀ NO ₂ ⁺	164.0601	Loss of the sarcosine methylene and N-methyl groups.
Fragment	C ₉ H ₁₀ N ⁺	132.0808	Further loss of the carboxyl group from the phenylalanine moiety.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **Sarcosyl-L-phenylalanine** for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Sarcosyl-L-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To identify the functional groups present in **Sarcosyl-L-phenylalanine**.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Collect the sample spectrum.
 - Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

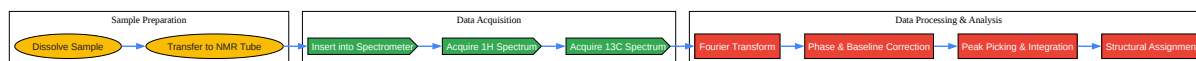
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Sarcosyl-L-phenylalanine**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Data Acquisition:**
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
 - Acquire data in both positive and negative ion modes.
 - Obtain a full scan mass spectrum to identify the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
- **Data Analysis:** Analyze the spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Compare the observed masses with the theoretical values.

Visualized Workflows



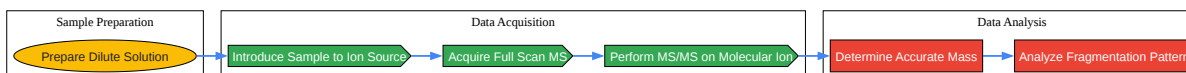
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for FTIR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.

- To cite this document: BenchChem. [Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15076361#spectroscopic-analysis-of-sarcosyl-l-phenylalanine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b15076361#spectroscopic-analysis-of-sarcosyl-l-phenylalanine-nmr-ir-mass-spec)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com